2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine

Anti-infective drug discovery Chlamydia trachomatis Structure-activity relationship

This 2-amino-3-chloromethyl-6-(trifluoromethyl)pyridine (CAS 1026232-38-1) is a trifunctional pyridine derivative engineered for orthogonal derivatization. The 3-chloromethyl group provides an electrophilic alkylation handle, the 2-amino group enables condensation/urea coupling, and the 6-CF₃ substituent enhances metabolic stability and target-binding affinity. Critically, the 3-chloromethyl-6-CF₃ regioisomer confers a 4-fold potency advantage (MIC 12.5 vs. 50 μg/mL) over the 2-chloromethyl isomer in antichlamydial programs. In RORγt inverse agonist development, the 6-CF₃-pyridine-2-amine scaffold is essential for low-nanomolar activity—CF₃ deletion causes ≥133-fold potency loss. For TRPV1-targeted pain therapeutics, this scaffold delivers up to 66-fold binding affinity gains versus alternative positional isomers. Insist on verified regioisomeric identity (CAS 1026232-38-1, ≥95% purity) to preserve SAR continuity and ensure reproducible multistep synthetic yields.

Molecular Formula C7H6ClF3N2
Molecular Weight 210.58 g/mol
CAS No. 1026232-38-1
Cat. No. B1449896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine
CAS1026232-38-1
Molecular FormulaC7H6ClF3N2
Molecular Weight210.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CCl)N)C(F)(F)F
InChIInChI=1S/C7H6ClF3N2/c8-3-4-1-2-5(7(9,10)11)13-6(4)12/h1-2H,3H2,(H2,12,13)
InChIKeyBNAKTNUQRJXCSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine CAS 1026232-38-1: Technical Baseline and Procurement Classification


2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine (CAS: 1026232-38-1; molecular formula C₇H₆ClF₃N₂; molecular weight 210.58 g/mol) is a trifunctional pyridine derivative bearing three distinct reactive handles: a 2-amino group, a 3-chloromethyl moiety, and a 6-trifluoromethyl substituent [1]. The compound is commercially available with a minimum purity specification of 95% . Its calculated partition coefficient (LogP = 3.00260) and polar surface area (PSA = 38.91 Ų) indicate moderate lipophilicity with favorable membrane permeability potential [2]. This compound serves primarily as a key intermediate in pharmaceutical and agrochemical synthesis programs where orthogonal derivatization at the 2-amino and 3-chloromethyl positions is required, while the 6-trifluoromethyl group confers metabolic stability and target-binding enhancement characteristics.

2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine: Structural Determinants Precluding Analog Substitution


Substitution with structurally similar pyridine analogs is contraindicated in rigorous research programs due to three interdependent structural features that dictate distinct reactivity, physicochemical behavior, and biological target engagement. The 3-chloromethyl group provides a specific electrophilic alkylation handle with defined steric constraints not replicated by 2-, 4-, or 5-substituted regioisomers. The 6-trifluoromethyl group exerts electron-withdrawing effects that modulate both the pKa of the 2-amino group and the electrophilicity of the chloromethyl carbon—an electronic environment absent in non-fluorinated or alternatively fluorinated analogs. Furthermore, SAR studies across trifluoromethylpyridine scaffolds demonstrate that positional isomerism produces order-of-magnitude differences in biological activity [1], and that CF₃ substitution is essential for high-affinity target binding in multiple therapeutic programs . The quantitative evidence presented below substantiates that generic substitution with non-CF₃ or regioisomeric pyridines would fundamentally alter, not approximate, the compound's performance profile.

2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine: Quantitative Differentiation Evidence Versus Comparators


Regioisomeric Differentiation: Antichlamydial Activity of 2-Amino-3-chloromethyl-6-CF₃ Pyridine Versus 2-Substituted Regioisomer

In a direct head-to-head comparison of trifluoromethylpyridine derivatives against Chlamydia trachomatis, the 3-chloromethyl-6-CF₃-substituted regioisomer (target compound scaffold) demonstrated substantially superior antichlamydial activity compared to the 2-chloromethyl-6-CF₃ regioisomer. This activity differential highlights the critical dependence of biological potency on the precise positioning of the chloromethyl group relative to the 2-amino and 6-CF₃ substituents [1].

Anti-infective drug discovery Chlamydia trachomatis Structure-activity relationship

Functional Group Essentiality: Trifluoromethyl Requirement for RORγt Inverse Agonist Potency

Structure-activity relationship analysis of 6-(trifluoromethyl)pyridine derivatives as RORγt inverse agonists reveals that replacement of the CF₃ group with alternative substituents results in catastrophic loss of inhibitory activity. The most potent derivative in the series, compound W14 (IC₅₀ = 7.5 nM), derives its exceptional binding affinity from specific hydrophobic interactions between the CF₃ group and residues Leu324, Leu396, and His479 in the RORγt ligand-binding pocket, as demonstrated by molecular docking and molecular dynamics simulations .

Autoimmune disease therapeutics RORγt inhibition Medicinal chemistry

Positional Isomerism Impact: hTRPV1 Antagonism Variability Across Trifluoromethylpyridine Regioisomers

Direct comparative analysis of 2- and 5-trifluoromethylpyridine positional isomers in hTRPV1 antagonism assays demonstrates that regioisomeric substitution produces dramatic potency shifts exceeding 60-fold. This positional sensitivity underscores that the precise regiochemical arrangement of the 2-amino, 3-chloromethyl, and 6-CF₃ groups in the target compound is not merely a catalog descriptor but a determinant of target engagement [1].

Pain therapeutics TRPV1 antagonism Regioisomeric SAR

Chloromethyl Regioisomer Physicochemical Distinction: Identical LogP, Divergent Spatial Geometry

The 3-chloromethyl regioisomer (target compound, CAS 1026232-38-1) and its 4-chloromethyl regioisomer (CAS 1227581-57-8) share identical molecular formula (C₇H₆ClF₃N₂), molecular weight (210.58 g/mol), calculated LogP (3.00260), and polar surface area (38.91 Ų). Despite this physicochemical indistinguishability by standard chromatographic or computational descriptors, the two compounds exhibit fundamentally different spatial orientations of the reactive chloromethyl handle relative to the 2-amino group—a geometric distinction that determines which vector libraries can be constructed and which binding pockets can be accessed [1].

ADME optimization Regioisomeric differentiation Physicochemical profiling

2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine: Evidence-Backed Research and Industrial Application Scenarios


Anti-Chlamydial Lead Optimization Programs Requiring 3-Chloromethyl Regiospecificity

In Chlamydia trachomatis drug discovery programs, the 3-chloromethyl-6-CF₃ regioisomer scaffold provides a 4-fold potency advantage (MIC = 12.5 μg/mL) over the 2-chloromethyl regioisomer (MIC = 50 μg/mL) [1]. This potency differential directly translates to lower compound consumption in high-throughput screening campaigns and reduced synthetic burden in hit-to-lead optimization. Procurement of the correct 3-chloromethyl regioisomer is essential for SAR series continuity and cross-study comparability within antichlamydial research consortia.

RORγt Inverse Agonist Development Requiring 6-CF₃ Pharmacophore Integrity

For autoimmune disease programs targeting RORγt (psoriasis, rheumatoid arthritis, multiple sclerosis), the 6-CF₃-substituted pyridine-2-amine scaffold is a validated pharmacophore element. SAR studies demonstrate that CF₃ substitution is essential for low-nanomolar inhibitory activity (IC₅₀ = 7.5 nM for optimized derivative), with CF₃ deletion resulting in ≥133-fold potency loss . The target compound serves as an advanced intermediate for constructing RORγt inverse agonist libraries with the critical 6-CF₃ moiety pre-installed, eliminating the need for late-stage trifluoromethylation.

TRPV1 Antagonist Medicinal Chemistry with Regiochemically Constrained Scaffolds

In pain therapeutic programs targeting TRPV1, the 6-CF₃-pyridine-2-amine scaffold (analogous to the 2-CF₃ regioisomer in the referenced study) confers binding affinity enhancements of 4.5-fold to 66-fold relative to alternative CF₃ positional isomers [2]. The 3-chloromethyl group provides an orthogonal functionalization handle for introducing diversity elements via nucleophilic substitution while preserving the 2-amino group for subsequent amide or urea coupling. This dual orthogonal reactivity is not available in scaffolds lacking the chloromethyl moiety.

Agrochemical Intermediate Synthesis Requiring Orthogonal Functionalization Handles

The compound's trifunctional architecture—2-amino (nucleophilic/condensation handle), 3-chloromethyl (electrophilic alkylation handle), and 6-CF₃ (electron-withdrawing/metabolic stability group)—enables sequential, orthogonal derivatization strategies in agrochemical synthesis programs. The 6-CF₃ group confers enhanced environmental stability and foliar uptake characteristics established across multiple commercial trifluoromethylpyridine agrochemicals. Procurement from qualified vendors with batch-to-batch purity ≥95% and regioisomeric identity verification ensures reproducible yields in multistep synthetic sequences .

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